2-Amino-4-methylthio-3-butenoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143800-82-2 |
|---|---|
Molecular Formula |
C5H9NO2S |
Molecular Weight |
147.2 g/mol |
IUPAC Name |
(Z,2S)-2-amino-4-methylsulfanylbut-3-enoic acid |
InChI |
InChI=1S/C5H9NO2S/c1-9-3-2-4(6)5(7)8/h2-4H,6H2,1H3,(H,7,8)/b3-2-/t4-/m0/s1 |
InChI Key |
NWWQPYHAEPXBOB-SWOZAWMQSA-N |
SMILES |
CSC=CC(C(=O)O)N |
Isomeric SMILES |
CS/C=C\[C@@H](C(=O)O)N |
Canonical SMILES |
CSC=CC(C(=O)O)N |
Synonyms |
2-amino-4-methylthio-3-butenoic acid L-(cis)AMTB L-(trans)AMTB L-2-amino-4-methylthio-cis-but-3-enoic acid |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Chemical Synthesis Pathways for Unsaturated Butenoic Acid Derivatives
The synthesis of the α,β-unsaturated butenoic acid framework is a critical first step. Various methods have been developed to introduce the necessary carbon-carbon double bond and build the four-carbon backbone.
The creation of the C=C double bond in butenoic acid derivatives can be achieved through several reliable synthetic strategies. One prominent method is the aldol condensation , a cornerstone of carbon-carbon bond formation. numberanalytics.comcambridge.org For instance, the reaction between methyl ketone derivatives and glyoxylic acid, often facilitated by microwave assistance, provides a direct route to 4-oxo-2-butenoic acids. researchgate.netrsc.org This approach is versatile, with reaction conditions adaptable to the nature of the substituents. rsc.org
Another powerful technique is the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction . These methods involve the reaction of a phosphorus ylide with a carbonyl compound to form an alkene, offering excellent control over the location of the newly formed double bond. numberanalytics.comorganic-chemistry.org
Biosynthetic pathways also offer a means of producing the butenoic acid core. In engineered microorganisms like E. coli, the butenoic acid synthesis pathway can be harnessed, which utilizes enzymatic steps. A key step in this biological route is the dehydration of 3-hydroxybutyryl-ACP by a β-hydroxyacyl-ACP dehydratase to form the trans-butenoyl-ACP intermediate, effectively introducing the double bond. researchgate.net
< GherkinDataTable data-table-type="interactive" data-table-title="Key Methods for C=C Double Bond Formation in Butenoic Acid Scaffolds" data-table-headings="Method,Description,Key Reagents/Conditions" data-table-rows=" Aldol Condensation,Condensation of an enolate (from a ketone) with an aldehyde (glyoxylic acid) to form a β-hydroxy carbonyl, which then dehydrates.,Methyl ketones, Glyoxylic acid, Acid or Base catalyst (e.g., tosic acid, pyrrolidine), Microwave irradiation researchgate.netrsc.org Wittig/HWE Reaction,Reaction of a phosphorus ylide with a carbonyl compound to form an alkene.,Phosphonium ylide, Aldehyde/Ketone numberanalytics.comorganic-chemistry.org Biosynthesis (Enzymatic Dehydration),Elimination of water from a hydroxyacyl intermediate to create a double bond.,β-hydroxyacyl-ACP dehydratase (FabA) enzyme researchgate.net " />
Controlling the geometry of the double bond is crucial for accessing specific isomers (e.g., cis/Z or trans/E). Synthetic strategies can be tailored to favor one isomer over the other.
For example, the synthesis of (E)-3-alkyl-4-oxo-2-butenoic acid esters can be achieved by first preparing the (Z)-isomer and then inducing isomerization to the more stable (E)-isomer under acidic conditions. tandfonline.com The Horner-Wadsworth-Emmons reaction is particularly noted for its high E-selectivity, making it a preferred method for synthesizing trans-alkenes. nih.gov The choice of reaction conditions and reagents in these olefination reactions plays a pivotal role in determining the stereochemical outcome.
Asymmetric catalysis and the use of chiral auxiliaries are also employed to synthesize enantiomerically enriched butenolide and butyrolactone derivatives, which are structurally related to butenoic acids. acs.orgtubitak.gov.tr These methods introduce chirality and can influence the geometry of the double bond during the synthetic sequence. tubitak.gov.tr
The specific synthesis of 2-Amino-4-methylthio-3-butenoic acid can be envisioned through the functionalization of key precursors. A logical precursor is 2-amino-3-butenoic acid. The introduction of the methylthio group at the 4-position is a key transformation. While the free radical addition of methyl mercaptan to 2-amino-3-butenoic acid has been used to prepare methionine (the saturated analog), this highlights the feasibility of C-S bond formation on this scaffold. google.com
Industrially relevant syntheses of related compounds provide insight into viable precursors. The commercial production of 2-hydroxy-4-(methylthio)butyric acid (HMTBA), the hydroxy analog of methionine, starts from acrolein. wikipedia.org The process involves the conjugate addition of methanethiol (B179389) to acrolein, followed by cyanohydrin formation and subsequent hydrolysis. wikipedia.org This establishes a robust method for constructing the 4-methylthiobutanoic backbone, which could be adapted for the synthesis of the target unsaturated amino acid.
< GherkinDataTable data-table-type="interactive" data-table-title="Potential Precursors and Key Reactions" data-table-headings="Precursor,Key Transformation,Reagents/Conditions" data-table-rows=" 2-Amino-3-butenoic acid,Addition of methylthio group,Methyl mercaptan, Free-radical initiator google.com Acrolein,Conjugate addition of methylthio group,Methanethiol wikipedia.org 2-Acetoxy-3-butenenitrile,Hydrolysis to form 2-hydroxy-3-butenoic acid,Acid (e.g., sulfuric acid) google.com " />
Derivatization Reactions and Functional Group Transformations
The functional groups of this compound—the alpha-amino group and the thioether moiety—are amenable to a variety of chemical transformations for derivatization or further synthesis.
The primary alpha-amino group is a versatile handle for chemical modification. One of the most common reactions is condensation with aldehydes or ketones to form an imine, also known as a Schiff base . libretexts.orgrroij.com This reaction typically occurs under mild acid or base catalysis. rroij.com The formation of a Schiff base is a reversible process that is central to many biochemical reactions, including transamination, where an amino group is transferred from an amino acid to a keto acid. youtube.comvedantu.com
Schiff bases derived from amino acids and salicylaldehyde, for example, can form stable metal complexes and are used to model biological transamination reactions. rroij.comrroij.com The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. libretexts.org
Beyond Schiff base formation, the alpha-amino group can undergo other typical amine reactions:
Acylation: Reaction with acid chlorides or anhydrides under basic conditions to form amides. numberanalytics.com
Derivatization for Analysis: Reaction with specific reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for silylation or other reagents for analysis by gas or liquid chromatography. sigmaaldrich.commdpi.com
< GherkinDataTable data-table-type="interactive" data-table-title="Reactions of the Alpha-Amino Group" data-table-headings="Reaction Type,Description,Example Reagents" data-table-rows=" Schiff Base Formation,Condensation with a carbonyl compound to form an imine.,Aldehydes (e.g., Salicylaldehyde), Ketones libretexts.orgrroij.com Acylation,Formation of an amide bond.,Acid chlorides, Acid anhydrides numberanalytics.com Transamination,Transfer of the amino group to an α-keto acid.,Enzymes (Transaminases), Pyridoxal phosphate (B84403) (PLP) youtube.comvedantu.com Silylation,Replacement of active hydrogens with a silyl (B83357) group for GC analysis.,MTBSTFA sigmaaldrich.com " />
The thioether (or sulfide) group is susceptible to oxidation. It can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone . masterorganicchemistry.com This stepwise oxidation allows for the introduction of oxygen atoms onto the sulfur, significantly altering the electronic properties and polarity of the molecule.
Common oxidizing agents for this transformation include:
Hydrogen peroxide (H₂O₂)
Ozone (O₃) masterorganicchemistry.com
Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA) masterorganicchemistry.com
The choice of oxidant and reaction conditions can often allow for selective stopping at the sulfoxide stage or proceeding to the full oxidation to the sulfone. masterorganicchemistry.com These transformations are significant as the thioether bond is a feature in many pharmaceutical compounds, and its oxidation state can modulate biological activity. acsgcipr.org
Detailed Information on the Oxidation Kinetics of this compound Not Available in Cited Literature
A thorough review of scientific literature did not yield specific data on the oxidation kinetics and mechanistic studies for the chemical compound this compound. The requested detailed analysis, including chemical oxidation of its thioether group, reaction orders, rate laws, potential radical intermediates, and the influence of catalysts and solvents, appears to be a subject not extensively covered in the available research.
It is crucial to distinguish this compound from its structurally similar and more extensively studied saturated analogue, 2-Amino-4-(methylthio)butanoic acid, commonly known as methionine. While kinetic studies on the oxidation of methionine are documented, the presence of a carbon-carbon double bond (C=C) in the butenoic acid backbone of the requested compound introduces significant chemical differences. This structural variance precludes the direct application of data from methionine to describe the kinetic behavior of this compound, as the double bond can influence the reactivity of the thioether group and participate in competing reactions.
Available research on this compound primarily focuses on its biochemical role, particularly as an inhibitor of enzymes such as S-adenosylmethionine synthetase. These studies explore its interaction with biological systems rather than the chemical kinetics of its oxidation.
Consequently, without specific experimental data from the scientific literature on the oxidation of this compound, it is not possible to provide a scientifically accurate and validated article covering the detailed outline points of reaction kinetics and mechanisms.
Enzymatic Interactions and Biological Functionality
Enzyme Inhibition Profile of 2-Amino-4-methylthio-3-butenoic Acid Analogs
Analogs of this compound have been investigated as inhibitors of S-Adenosylmethionine synthetase (also known as MAT), the enzyme responsible for the biosynthesis of S-adenosylmethionine from ATP and methionine.
L-2-amino-4-methylthio-cis-but-3-enoic acid, a close analog of the subject compound, has demonstrated inhibitory activity against AdoMet synthetase. nih.gov The structural similarity of this analog to the natural substrate, L-methionine, allows it to interact with the enzyme's active site.
The inhibition of AdoMet synthetase by L-2-amino-4-methylthio-cis-but-3-enoic acid occurs through a competitive mechanism. This mode of inhibition is characterized by the inhibitor binding to the active site of the enzyme, thereby preventing the binding of the natural substrate, L-methionine. The unsaturated nature of the analog is a key structural feature contributing to its interaction with the enzyme.
S-Adenosylmethionine synthetase exists in different isoforms, with MAT-I and MAT-II being prominent in the liver. Research has revealed that L-2-amino-4-methylthio-cis-but-3-enoic acid exhibits differential inhibition towards these isozymes. nih.gov This selectivity is of significant interest as it suggests that structural variations in the inhibitor can be exploited to target specific isozymes, which may have different physiological roles and implications in disease states. The differential kinetic properties of the analog against the various isozymes highlight the subtle structural differences in the active sites of these enzyme forms. nih.gov
The inhibitory potency of L-2-amino-4-methylthio-cis-but-3-enoic acid is quantified by its inhibition constant (K_i). While specific K_i values from the primary literature require direct consultation, the characterization of this compound as an inhibitor implies measurable affinity for the enzyme. The K_i value represents the concentration of the inhibitor required to produce half-maximum inhibition and is a critical parameter in assessing its efficacy.
| Inhibitor | Target Enzyme | Inhibition Type | Isozyme Selectivity |
|---|---|---|---|
| L-2-amino-4-methylthio-cis-but-3-enoic acid | S-Adenosylmethionine Synthetase | Competitive | Differential (Isozymes I and II) |
The inhibitory properties of this compound analogs can be contextualized by comparing them with other related unsaturated amino acids. For instance, L-2-amino-4-methoxy-cis-but-3-enoic acid is recognized as a potent inhibitor of AdoMet synthetase. nih.gov Another related compound, L-2-amino-4-methoxy-trans-3-butenoic acid, is a toxin produced by the bacterium Pseudomonas aeruginosa. nih.gov While both are unsaturated amino acid analogs, their different substituents (methylthio vs. methoxy) and stereochemistry (cis vs. trans) can lead to variations in their inhibitory potency and selectivity towards AdoMet synthetase isozymes. The study of these comparative profiles is essential for understanding the structure-activity relationships that govern enzyme inhibition.
| Analog | Key Structural Feature | Known Biological Activity |
|---|---|---|
| L-2-amino-4-methylthio-cis-but-3-enoic acid | Methylthio group, cis double bond | Inhibitor of AdoMet Synthetase |
| L-2-amino-4-methoxy-cis-but-3-enoic acid | Methoxy (B1213986) group, cis double bond | Potent inhibitor of AdoMet Synthetase |
| L-2-amino-4-methoxy-trans-3-butenoic acid | Methoxy group, trans double bond | Bacterial toxin |
Inhibition of S-Adenosylmethionine Synthetase (AdoMet Synthetase)
Substrate Properties of this compound Analogs in Enzymatic Reactions
Beyond their role as enzyme inhibitors, amino acid analogs can sometimes act as substrates for enzymes, leading to the formation of novel products. The potential for this compound analogs to serve as substrates in enzymatic reactions is an area of scientific inquiry. For an analog to be a substrate, it must not only bind to the active site but also undergo the catalytic reaction. The unique structural features of these analogs, such as the double bond and the methylthio group, would influence their reactivity and the stability of any resulting products. Further research is needed to fully elucidate the extent to which these compounds can be utilized as substrates by AdoMet synthetase or other enzymes.
Substrate Activity for AdoMet Synthetase
AdoMet Synthetase catalyzes the conversion of methionine and ATP into S-adenosylmethionine, a universal methyl donor vital for numerous metabolic pathways. The enzyme's active site exhibits a degree of promiscuity, allowing it to accept various methionine analogs as substrates, albeit with differing efficiencies.
Research on the substrate specificity of AdoMet Synthetase, particularly from thermophilic organisms like Sulfolobus solfataricus (sMAT), indicates that modifications to the methionine side chain significantly influence substrate turnover. While the enzyme can tolerate a range of smaller alkyl substitutions, the presence of unsaturation in the side chain has been shown to correlate with a reduction in the enzyme's turnover rate. For instance, a comparative analysis of saturated and unsaturated analogs demonstrated a hierarchy of activity where a propyl side chain was more readily utilized than an allyl group, which in turn was a better substrate than a propargyl group. This suggests that the electronic and steric properties introduced by a double or triple bond can negatively impact the catalytic efficiency of AdoMet Synthetase.
Given that this compound contains a double bond in the C3-C4 position (a gamma-delta unsaturation), it is plausible that it would exhibit reduced substrate activity compared to the natural substrate, L-methionine. This reduced efficiency is likely due to altered positioning within the enzyme's active site, which can affect the critical S_N2 reaction where the sulfur atom of the substrate attacks the 5'-carbon of ATP.
Kinetic Parameters of Substrate Utilization (K_m values)
Specific kinetic parameters, such as the Michaelis constant (K_m), for this compound with AdoMet Synthetase are not available in the reviewed literature. The K_m value is a measure of the substrate concentration at which the enzyme achieves half of its maximum velocity, providing an indication of the affinity between the enzyme and its substrate.
While precise figures for this compound are unavailable, the general findings regarding unsaturated analogs allow for a qualitative assessment. The observed reduction in turnover for unsaturated analogs suggests they are poorer substrates for AdoMet Synthetase. This could be reflected in a higher K_m value (indicating lower affinity), a lower k_cat value (indicating a slower catalytic rate), or both.
Table 1: Relative Substrate Activity of Methionine Analogs with AdoMet Synthetase
| Substrate Side Chain | Saturation Status | Relative Conversion Rate |
| Propyl | Saturated | Higher |
| Allyl | Unsaturated (Double Bond) | Intermediate |
| Propargyl | Unsaturated (Triple Bond) | Lower |
This table illustrates the general trend observed in research where increased unsaturation in the methionine side chain leads to decreased enzymatic conversion by AdoMet Synthetase.
Mechanistic Insights into Biological Action as an Analog
As a methionine analog, this compound competes with the natural substrate, L-methionine, for binding to the active site of AdoMet Synthetase. The mechanism of action is predicated on its structural similarity to methionine. The enzyme's active site recognizes the core amino acid structure. However, the introduction of a rigid double bond between the gamma and delta carbons of the butenoic acid side chain imposes significant conformational constraints.
This rigidity can interfere with the optimal alignment of the substrate's sulfur atom for the nucleophilic attack on the adenosine moiety of ATP. The planarity of the double bond may cause steric clashes with amino acid residues lining the active site, preventing the precise geometry required for the transition state of the S_N2 reaction to form.
Furthermore, some unsaturated analogs of methionine have been found to act as inhibitors rather than substrates. For example, L-2-Amino-4-methoxy-cis-but-3-enoic acid is a potent inhibitor of AdoMet Synthetase. This raises the possibility that this compound may also exert inhibitory effects on the enzyme, in addition to potentially acting as a poor substrate. If it binds to the active site but is converted to product very slowly or not at all, it would function as a competitive inhibitor, blocking the synthesis of the essential metabolite S-adenosylmethionine.
Metabolic Context and Analog Metabolism
Place within Amino Acid Metabolic Networks (as an analog)
2-Amino-4-methylthio-3-butenoic acid is a structural analog of the essential amino acid L-methionine. nih.gov Methionine is a critical component in metabolic networks, serving not only as a building block for proteins but also as the primary precursor for S-adenosylmethionine (SAM), the principal methyl donor in cells. wikipedia.org As a structural mimic of methionine, this compound can interact with enzymes that normally bind methionine, leading to modulation of these metabolic pathways. The rational design of this compound was based on the potent enzyme inhibitory activity of a closely related structural analog, L-2-amino-4-methoxy-cis-but-3-enoic acid (L-cisAMB). nih.gov
Indirect Impact on S-Adenosylmethionine Homeostasis and Methylation Reactions due to Enzymatic Modulation
The primary metabolic impact of this compound stems from its role as an inhibitor of S-adenosylmethionine (SAM) synthetase (also known as methionine adenosyltransferase), the enzyme responsible for synthesizing SAM from L-methionine and ATP. nih.gov The L-methionine analog, specifically L-2-amino-4-methylthio-cis-but-3-enoic acid (L-cisAMTB), acts as a competitive inhibitor with respect to L-methionine. nih.gov
Kinetic studies using SAM synthetase isozymes from murine leukemia cells revealed that L-cisAMTB exhibits significant inhibitory activity, with apparent inhibition constants (Ki) as follows:
Isozyme I: 21 µM nih.gov
Isozyme II: 5.7 µM nih.gov
By competitively inhibiting this key enzyme, the analog disrupts the normal synthesis of SAM. This reduction in the cellular pool of SAM indirectly impacts the vast network of methylation reactions essential for cellular function, including the methylation of DNA, RNA, proteins, and lipids. nih.govnih.gov SAM homeostasis is tightly regulated, and its disruption can have far-reaching consequences on cellular processes. nih.gov Interestingly, L-cisAMTB also serves as a substrate for the SAM synthetase reaction, though with different efficiencies for the two isozymes, indicating a complex interaction with the enzyme. nih.gov
Biotransformation Pathways of Related Unsaturated Amino Acid Metabolites
L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) is a potent antibiotic and toxic non-proteinogenic amino acid produced by the bacterium Pseudomonas aeruginosa. asm.orgfrontiersin.orgnih.gov The biosynthesis of this unsaturated amino acid analog is orchestrated by a dedicated five-gene cluster, designated ambABCDE. asm.orgresearchgate.net This cluster encodes the complete enzymatic machinery required for its production, and its overexpression leads to an overproduction of AMB. asm.org
The formation of AMB is a complex process that utilizes common amino acids as precursors and involves a multi-enzyme system characteristic of non-ribosomal peptide synthesis (NRPS). frontiersin.orgnih.gov The primary precursors for the AMB backbone are L-glutamate and two molecules of L-alanine. frontiersin.orgnih.gov
The biosynthesis proceeds via a thiotemplate mechanism on a large NRPS complex. asm.orgfrontiersin.org A tripeptide intermediate, L-Ala-L-Glu-L-Ala, is assembled on the synthetase. nih.gov The central L-glutamate residue within this tripeptide is then enzymatically modified to form the final AMB molecule. nih.govresearchgate.net The flanking L-alanine residues are believed to be crucial for the proper processing of the precursor peptide. nih.govresearchgate.net
The enzymatic machinery encoded by the amb gene cluster is central to this process.
| Gene Product | Predicted Function/Enzyme Class | Role in AMB Biosynthesis |
|---|---|---|
| AmbA | LysE superfamily transmembrane transporter | Likely responsible for the export/secretion of the final AMB product. asm.orgfrontiersin.org |
| AmbB | Non-ribosomal peptide synthetase (NRPS) | Activates and incorporates the first L-alanine residue. frontiersin.orgnih.gov |
| AmbE | Non-ribosomal peptide synthetase (NRPS) | A large, multi-domain enzyme that activates and incorporates L-glutamate and the second L-alanine, assembling the L-Ala-L-Glu-L-Ala tripeptide intermediate. frontiersin.orgnih.gov |
| AmbC | Iron(II)/α-ketoglutarate-dependent oxygenase | Along with AmbD, it modifies the L-glutamate residue within the tripeptide to form the unsaturated methoxy (B1213986) structure of AMB. frontiersin.orgnih.govunil.ch |
| AmbD | Iron(II)/α-ketoglutarate-dependent oxygenase | Works in concert with AmbC to carry out the conversion of the L-glutamate precursor into AMB. frontiersin.orgnih.govunil.ch |
Metabolic Fate of Methionine Hydroxy Analogs (e.g., 2-Hydroxy-4-(methylthio)butanoic acid) as Precursors to L-Methionine
2-Hydroxy-4-(methylthio)butanoic acid (HMB or HMTBA) is a widely utilized methionine analog that serves as a precursor to L-methionine, particularly in animal nutrition. nih.govejast.org Unlike this compound, which acts as an inhibitor, HMB is effectively converted into the functional amino acid L-methionine through a two-step enzymatic pathway. nih.govkoreascience.kr
The first step is the oxidation of the alpha-hydroxy group to a keto group, forming 2-oxo-4-(methylthio)butanoic acid (KMB), also known as keto-methionine. nih.govkoreascience.kr This conversion is stereospecific, with different enzymes acting on the D- and L-isomers of HMB. researchgate.net
The L-isomer is oxidized by L-2-hydroxy acid oxidase , a flavoenzyme located in the peroxisomes of the liver and kidney. researchgate.net
The D-isomer is oxidized by D-2-hydroxy acid dehydrogenase , a mitochondrial enzyme found in various tissues. researchgate.net
The second step is the transamination of the resulting KMB to form L-methionine. ejast.orgkoreascience.kr An amino group, typically from another amino acid like glutamate, is transferred to KMB, yielding the final L-methionine product which can then enter the general metabolic pool for protein synthesis or conversion to SAM. wikipedia.org This efficient conversion explains why HMB is considered a biochemically equivalent source of methionine for protein synthesis at the cellular level. nih.gov
| Step | Substrate | Enzyme(s) | Product | Cellular Location |
|---|---|---|---|---|
| 1. Oxidation | L-2-Hydroxy-4-(methylthio)butanoic acid (L-HMB) | L-2-hydroxy acid oxidase | 2-Oxo-4-(methylthio)butanoic acid (KMB) | Peroxisomes (Liver, Kidney) researchgate.net |
| D-2-Hydroxy-4-(methylthio)butanoic acid (D-HMB) | D-2-hydroxy acid dehydrogenase | Mitochondria researchgate.net | ||
| 2. Transamination | 2-Oxo-4-(methylthio)butanoic acid (KMB) | Transaminases | L-Methionine | Cytosol/Mitochondria |
Advanced Analytical and Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopy is fundamental to verifying the molecular structure of 2-Amino-4-methylthio-3-butenoic acid, providing detailed information about its atomic composition, functional groups, and chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. For this compound, ¹H NMR would provide distinct signals corresponding to the different types of protons within the molecule.
While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and splitting patterns can be predicted based on its structure. The key protons—vinyl, alpha-amino, and methyl—would appear in characteristic regions of the spectrum. For instance, the protons attached to the carbon-carbon double bond (vinyl protons) would likely produce complex signals due to their coupling with each other and with the alpha-proton. The proton on the alpha-carbon, adjacent to both the amino and carboxyl groups, would also have a characteristic shift. The methyl protons of the thioether group would typically appear as a singlet in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -S-CH₃ | ~2.1 | Singlet (s) |
| -CH(NH₂)- | ~3.5 - 4.0 | Doublet of doublets (dd) |
| =CH-S- | ~5.5 - 6.5 | Multiplet (m) |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.
The carboxylic acid group would be identifiable by a broad O-H stretching band and a sharp C=O (carbonyl) stretching band. The amino group would show N-H stretching vibrations. Additionally, the carbon-carbon double bond (C=C) of the butenoic acid chain would have a characteristic stretching absorption, and the carbon-sulfur (C-S) bond of the methylthio group would also produce a specific, though typically weaker, signal.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (broad) |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Carbonyl (-C=O) | C=O Stretch | 1700 - 1725 |
| Alkene (-C=C-) | C=C Stretch | 1620 - 1680 |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions within the molecule. The primary chromophore in this compound is the carbon-carbon double bond in conjugation with the sulfur atom of the methylthio group. This extended system of electrons is expected to result in an absorption maximum in the UV region. While specific data for this compound is limited, related sulfur-containing amino acids like methionine are known to absorb UV light. nist.gov The presence of the double bond would likely shift the absorption to a longer wavelength compared to its saturated analog, methionine.
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₉NO₂S), high-resolution MS would confirm its exact molecular mass of approximately 147.0354 g/mol .
Techniques like Electrospray Ionization (ESI) are commonly used for analyzing polar molecules such as amino acids. nih.gov In ESI-MS, the molecule would typically be observed as a protonated species [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), provides structural information through controlled fragmentation of the parent ion. nih.gov Characteristic fragmentation patterns for amino acids often involve the neutral loss of formic acid (HCOOH) or the loss of the carboxyl group as CO₂. The fragmentation pattern would help to confirm the connectivity of the atoms within the molecule.
Chromatographic Techniques for Separation and Quantification
Chromatography is essential for separating this compound from complex mixtures and for its precise quantification.
Reversed-Phase Liquid Chromatography (RP-LC) is a widely used technique for the analysis of amino acids. nih.gov However, due to the polar nature of amino acids, their retention on standard nonpolar stationary phases (like C18) can be challenging. nih.govlcms.cz
For the analysis of this compound, several strategies could be employed to achieve effective separation. These include the use of ion-pairing agents in the mobile phase to increase retention, or the use of specialized columns designed for polar analytes. nih.gov The method would involve injecting the sample onto the column and eluting it with a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected as it elutes from the column, often by a mass spectrometer (LC-MS) or a UV detector. This allows for both the separation of the target compound from impurities and its accurate quantification. sciex.comnih.gov
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a fundamental and widely used technique in synthetic chemistry for monitoring the progress of a reaction. Its simplicity, speed, and low cost make it an invaluable tool for qualitatively assessing the presence of starting materials, intermediates, and products in a reaction mixture.
In the synthesis of this compound, TLC can be employed to track the conversion of reactants to the desired product. A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the TLC plate by capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase.
For sulfur-containing amino acids like this compound, a common solvent system for TLC is a mixture of n-butanol, acetic acid, and water. The relative polarity of the components determines their retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and a pure sample of the product, the progress of the reaction can be monitored.
Visualization of the separated spots is typically achieved using a developing agent, as amino acids are generally colorless. Ninhydrin (B49086) is a common reagent used for this purpose, which reacts with the amino group of the amino acid to produce a characteristic purple or yellowish color upon heating. The intensity of the product spot can give a qualitative indication of the reaction's progression.
Table 1: General Parameters for TLC Monitoring of Amino Acid Synthesis
| Parameter | Description |
| Stationary Phase | Silica gel coated plates |
| Mobile Phase (Eluent) | A mixture of n-butanol, acetic acid, and water (e.g., in a 12:3:5 ratio by volume). The exact ratio can be optimized to achieve better separation. |
| Sample Application | A small spot of the reaction mixture is applied to the baseline of the TLC plate using a capillary tube. |
| Development | The plate is developed in a closed chamber saturated with the mobile phase vapors until the solvent front reaches near the top of the plate. |
| Visualization | The dried plate is sprayed with a ninhydrin solution and heated to reveal the amino acid spots. |
| Analysis | The Rf values of the spots are calculated and compared with standards to identify the presence of reactants and products. |
Crystallographic Analysis for Solid-State Structure
Understanding the precise three-dimensional arrangement of atoms in a molecule is crucial for elucidating its chemical properties and biological activity. Crystallographic analysis, particularly single crystal X-ray diffraction, is the gold standard for determining the solid-state structure of a compound.
Single crystal X-ray diffraction is a powerful technique that provides detailed information about the atomic and molecular structure of a crystalline material. To perform this analysis on this compound, a high-quality single crystal of the compound is required. This is typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots of varying intensity. The geometric arrangement of these spots is directly related to the arrangement of atoms in the crystal lattice.
By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional model of the electron density within the crystal can be constructed. From this electron density map, the positions of the individual atoms can be determined with high precision, allowing for the determination of bond lengths, bond angles, and torsional angles. This information provides a detailed picture of the molecular conformation and the packing of the molecules in the crystal lattice. For sulfur-containing amino acids, particular attention is given to the conformation of the side chain and any intermolecular interactions involving the sulfur atom.
Table 2: Typical Data Obtained from Single Crystal X-ray Diffraction
| Parameter | Description |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles formed by three connected atoms. |
| Torsional Angles | The dihedral angles that describe the conformation of the molecule. |
| Intermolecular Interactions | Information on hydrogen bonding and other non-covalent interactions that stabilize the crystal structure. |
Biochemical and Kinetic Assay Methodologies
To understand the biological effects of this compound, it is essential to study its interactions with enzymes. A variety of biochemical and kinetic assays can be employed to determine if the compound acts as a substrate, an inhibitor, or has no effect on a particular enzyme.
ATP-pyrophosphate (PPi) exchange assays are a classic method for studying the activity of aminoacyl-tRNA synthetases (aaRSs). These enzymes catalyze the first step of protein synthesis, which involves the activation of an amino acid with ATP to form an aminoacyl-adenylate intermediate and release pyrophosphate. nih.gov
The assay measures the reverse of this reaction: the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP in the presence of the enzyme and an amino acid. If this compound can be recognized and activated by an aaRS, it will promote this exchange. The amount of [³²P]ATP formed is proportional to the rate of the amino acid activation. The radiolabeled ATP is typically separated from the unreacted [³²P]PPi by adsorption onto activated charcoal, and the radioactivity is quantified using a scintillation counter. This assay can be used to determine the kinetic parameters (Km and Vmax) for the activation of the amino acid analog.
Aminoacylation assays, also known as tRNA charging assays, measure the second step of the reaction catalyzed by aaRSs: the transfer of the activated amino acid to its cognate tRNA. nih.gov This assay directly measures the formation of aminoacyl-tRNA.
In a typical aminoacylation assay, the enzyme is incubated with a specific tRNA, ATP, and a radiolabeled amino acid. If this compound can be attached to a tRNA by an aaRS, using a radiolabeled version of the compound would allow for the detection of the resulting charged tRNA. The aminoacylated tRNA is separated from the free radiolabeled amino acid, usually by precipitation with trichloroacetic acid (TCA) followed by filtration. The radioactivity retained on the filter is then measured to quantify the amount of charged tRNA formed. This assay is crucial for determining if an amino acid analog can be incorporated into the protein synthesis machinery.
Spectrophotometric assays are widely used to study enzyme kinetics because they are continuous and allow for the real-time monitoring of a reaction. These assays are particularly useful for investigating enzyme inhibition.
Research has shown that the L-cis isomer of this compound (L-cis-AMTB) is a competitive inhibitor of S-adenosylmethionine (AdoMet) synthetase. nih.gov This enzyme catalyzes the synthesis of S-adenosylmethionine from L-methionine and ATP. The activity of AdoMet synthetase can be monitored continuously using a coupled spectrophotometric assay. In this assay, the formation of pyrophosphate, a product of the AdoMet synthetase reaction, is coupled to the oxidation of NADH by the enzymes pyrophosphate-dependent phosphofructokinase, aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
By measuring the initial rates of the reaction at different concentrations of the natural substrate (L-methionine) and the inhibitor (L-cis-AMTB), the kinetic parameters of inhibition can be determined. For L-cis-AMTB, it was found to be a competitive inhibitor with respect to L-methionine. The study also revealed that L-cis-AMTB can act as a substrate for AdoMet synthetase. nih.gov
Table 3: Kinetic Parameters of L-cis-2-Amino-4-methylthio-3-butenoic acid (L-cis-AMTB) with S-Adenosylmethionine Synthetase Isozymes from L1210 Murine Leukemia Cells. nih.gov
| Isozyme | Apparent Ki (μM) | Apparent Km (μM) |
| Isozyme I | 21 | 555 |
| Isozyme II | 5.7 | 33 |
This data indicates that L-cis-AMTB is a more potent inhibitor of isozyme II and also a much better substrate for isozyme II compared to isozyme I. nih.gov Such detailed kinetic analysis is vital for understanding the mechanism of action of potential enzyme inhibitors.
Future Research Directions and Potential Applications in Academic Research
Rational Design and Synthesis of Novel Enzyme Inhibitors based on the Butenoic Acid Scaffold
The rational design of enzyme inhibitors is a cornerstone of modern drug discovery and biochemical investigation, aiming to create potent and specific molecules by leveraging knowledge of the target enzyme's structure and mechanism. 182.160.97 The butenoic acid scaffold of 2-amino-4-methylthio-3-butenoic acid serves as a promising foundation for developing novel enzyme inhibitors. As an analog of methionine, it has been specifically investigated as an inhibitor of S-adenosylmethionine (AdoMet) synthetase, an enzyme crucial for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in numerous biological reactions. nih.govwikipedia.org
The design of L-2-amino-4-methylthio-cis-but-3-enoic acid (L-cisAMTB) was logically based on the potent inhibitory activity of a similar compound, L-2-amino-4-methoxy-cis-but-3-enoic acid (L-cisAMB). nih.gov This highlights a key strategy in rational design: using an existing inhibitor's structure to create new analogs with potentially improved properties. L-cisAMTB acts as a competitive inhibitor with respect to L-methionine, demonstrating its ability to bind to the enzyme's active site. nih.gov
Future research can expand on this by:
Synthesizing Derivatives: Modifying the scaffold by altering the methylthio group, changing the stereochemistry of the double bond (cis/trans), or adding other functional groups could lead to inhibitors with enhanced potency or selectivity for specific AdoMet synthetase isozymes. nih.gov
Computational Modeling: Employing computational docking and molecular dynamics simulations to predict how different analogs of the butenoic acid scaffold will interact with the active site of target enzymes.
Targeting Other Enzymes: Exploring the butenoic acid scaffold as a potential inhibitor for other enzymes involved in amino acid metabolism, particularly those that recognize methionine or other sulfur-containing amino acids. rsc.org
Research has demonstrated differential inhibition of AdoMet synthetase isozymes by L-cisAMTB, suggesting that scaffold-based design can achieve isozyme-specific targeting. nih.gov
| Compound | Enzyme Target | Inhibition Type | Apparent Ki (Isozyme I) | Apparent Ki (Isozyme II) |
| L-2-amino-4-methylthio-cis-but-3-enoic acid (L-cisAMTB) | S-adenosylmethionine Synthetase | Competitive | 21 µM | 5.7 µM |
This table presents kinetic data for the inhibition of S-adenosylmethionine synthetase isozymes from L1210 murine leukemia cells by L-cisAMTB. Data sourced from nih.gov.
Elucidation of Broader Biological Roles and Pathways where Unsaturated Amino Acids are Involved
Unsaturated amino acids are a class of molecules whose full biological significance is still being uncovered. Their double bonds make them structurally distinct from their saturated counterparts and can confer unique chemical reactivity and biological functions. youtube.comgoogle.com They are known to be components of some natural products and can act as inhibitors of certain enzymes. frontiersin.org
Future investigations into this compound could illuminate the broader roles of unsaturated amino acids in biology:
Metabolic Fate: Tracing the metabolic pathway of this compound within cells to determine if it is incorporated into peptides, further metabolized, or excreted. Its structural similarity to methionine suggests it could enter and potentially disrupt pathways involving this essential amino acid, such as protein synthesis and the synthesis of SAM. wikipedia.orgnih.gov
Signaling and Regulation: Amino acids and their metabolites are increasingly recognized as signaling molecules that can regulate fundamental cellular pathways. nih.govnih.gov Research could explore whether this compound or its derivatives can influence cellular signaling cascades or gene expression.
Interaction with Other Pathways: The metabolism of amino acids is intricately linked with glucose and lipid metabolism. nih.govnumberanalytics.com Studies could investigate if this unsaturated amino acid affects these central metabolic hubs.
Development as Biochemical Probes for Studying Cellular Metabolism and Signaling
Biochemical probes are essential tools for dissecting complex biological processes. 182.160.97 The structure of this compound is well-suited for development into such a probe. The carbon-carbon double bond provides a unique functional group that can be exploited for bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes. google.com
Potential future developments include:
Click Chemistry Handle: The alkene group could be used in reactions like thiol-ene additions or cycloadditions to attach reporter molecules such as fluorophores or biotin. This would allow for the visualization and isolation of enzymes that bind to the amino acid.
Isotopic Labeling: Synthesizing the compound with stable or radioactive isotopes (e.g., ¹³C, ¹⁵N, ³⁵S) would enable its movements and metabolic transformations within a cell or organism to be tracked using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
Activity-Based Probes: By incorporating a reactive group, the scaffold could be converted into an activity-based probe that covalently binds to the active site of its target enzyme, allowing for robust identification and characterization of the enzyme.
Investigation of Stereochemical Influence on Biological Activity and Enzymatic Recognition
Stereochemistry—the three-dimensional arrangement of atoms—is critical in biological systems, as enzymes are chiral catalysts that can exquisitely differentiate between stereoisomers of a substrate or inhibitor. nih.govyoutube.com The biological activity of this compound is expected to be highly dependent on its stereochemical configuration.
The molecule has two main sources of stereoisomerism:
Chiral Center: The α-carbon is a chiral center, leading to L- and D-enantiomers. Most biological systems preferentially recognize L-amino acids. acs.org
Geometric Isomerism: The carbon-carbon double bond can exist in either a cis (Z) or trans (E) configuration.
Research specifically on the L-cis isomer of this compound has shown it to be an effective inhibitor of AdoMet synthetase. nih.gov This underscores the importance of a specific 3D structure for enzymatic recognition, which is often explained by the "three-point interaction" model where a precise spatial arrangement of functional groups is required for effective binding to an enzyme's active site. mdpi.commdpi.com Future studies should involve the separate synthesis and testing of all four stereoisomers (L-cis, D-cis, L-trans, D-trans) to comprehensively map the structure-activity relationship. Such an investigation would provide deep insights into the topology of the enzyme's active site and the molecular basis for its specificity. mdpi.com
Exploration of its Role in Microbial Systems and Natural Product Discovery
Microorganisms are a rich source of unique chemical compounds, including a variety of non-proteinogenic amino acids with potent biological activities. nih.govfrontiersin.org A closely related compound, L-2-amino-4-methoxy-trans-3-butenoic acid (AMB), is a toxin produced by the opportunistic pathogen Pseudomonas aeruginosa. frontiersin.orgnih.gov This precedent strongly suggests that this compound may also exist as a natural product in microbial systems.
Future research in this area could focus on:
Genome Mining and Discovery: Using bioinformatic tools to search microbial genomes for biosynthetic gene clusters similar to the one that produces AMB. frontiersin.org This could lead to the discovery of new natural products based on the butenoic acid scaffold.
Biosynthetic Pathway Elucidation: If the compound is found in nature, studying its biosynthetic pathway, which is likely to involve non-ribosomal peptide synthetases (NRPS), could reveal novel enzymatic reactions and mechanisms. nih.gov
Antimicrobial Potential: Given that many microbial natural products have roles in chemical warfare between species, this compound and its derivatives could be screened for antimicrobial activity. google.com The introduction of amino acids into natural product structures is a known strategy for modifying and enhancing biological activity. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-4-methylthio-3-butenoic acid, considering its β,γ-unsaturated structure?
- Methodological Answer : The synthesis of β,γ-unsaturated amino acids like this compound can be approached via asymmetric catalysis or chiral auxiliary-mediated methods. For example, β-amino acid synthesis often employs catalytic asymmetric hydrogenation of α,β-unsaturated precursors, with chiral ligands like BINAP-Ru complexes to control stereochemistry . The thioether group (methylthio) should be introduced early using alkylation of thiol precursors, followed by protection (e.g., as a tert-butyl thioether) to avoid oxidation during subsequent steps. Retrosynthetic tools (e.g., Reaxys or Pistachio databases) can identify feasible intermediates, such as γ,δ-unsaturated nitriles or esters, which are hydrolyzed to the target acid .
Q. How should researchers characterize the stereochemical purity and structural integrity of this compound?
- Methodological Answer : Combine orthogonal analytical techniques:
- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to resolve enantiomers.
- X-ray crystallography for absolute configuration determination, particularly if single crystals are obtainable .
- NMR spectroscopy : Analyze coupling constants (e.g., ) in H NMR to confirm the β,γ-unsaturated system. Use C NMR to verify methylthio group integration (δ ~15–25 ppm for SCH) .
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer : The compound’s thioether group is prone to oxidation, especially under ambient conditions. Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to minimize light exposure. Pre-purge storage containers with inert gas to displace oxygen. Regular stability checks via TLC or HPLC are recommended to detect degradation products (e.g., sulfoxide or sulfone derivatives) .
Advanced Research Questions
Q. How can computational tools streamline retrosynthetic planning for this compound?
- Methodological Answer : AI-driven platforms (e.g., Synthia™ or ASKCOS) leverage reaction databases (Reaxys, Pistachio) to propose multi-step routes. For example:
- Retrosynthetic disconnection : Target the β,γ-unsaturated bond via Wittig or Horner-Wadsworth-Emmons reactions using phosphonium ylides.
- Precursor scoring : Prioritize routes with commercially available thiols (e.g., methyl mercaptan) and chiral β-amino acid precursors.
- Feasibility filters : Exclude pathways requiring harsh conditions (e.g., strong acids) that may degrade the thioether group .
Q. How can researchers resolve contradictions in spectroscopic data for this compound (e.g., overlapping NMR signals)?
- Methodological Answer :
- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous H and C signals. For example, HMBC correlations can confirm the methylthio group’s attachment to C4.
- Variable-temperature NMR : Resolve overlapping peaks by altering solvent or temperature (e.g., DMSO-d at 50°C).
- Isotopic labeling : Introduce N or S labels to track amino or thioether groups in complex spectra .
Q. What in vitro models are suitable for probing the biological activity of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against cysteine proteases (e.g., caspases) due to potential thioether-mediated interactions. Use fluorogenic substrates (e.g., Ac-DEVD-AMC) and measure IC values .
- Cell-based models : Assess cytotoxicity in cancer cell lines (e.g., HeLa or HepG2) via MTT assays. Include controls with scrambled stereoisomers to isolate stereospecific effects.
- Metabolic stability : Use liver microsomes (human or rodent) to evaluate oxidative degradation pathways (e.g., CYP450-mediated sulfoxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
